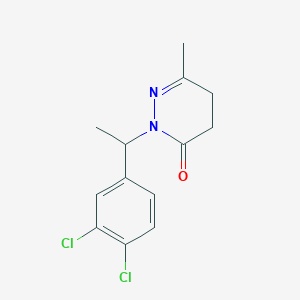
2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound with a complex structure that includes a dichlorophenyl group, an ethyl chain, and a dihydropyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with methylhydrazine under controlled conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyridazinone ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and overall structure.
Fenvalerate: Contains a dichlorophenyl group and is used as an insecticide, highlighting different applications.
Uniqueness
2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H14Cl2N2O |
|---|---|
Peso molecular |
285.17 g/mol |
Nombre IUPAC |
2-[1-(3,4-dichlorophenyl)ethyl]-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H14Cl2N2O/c1-8-3-6-13(18)17(16-8)9(2)10-4-5-11(14)12(15)7-10/h4-5,7,9H,3,6H2,1-2H3 |
Clave InChI |
ZLOQKXWLUCPNOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)CC1)C(C)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)
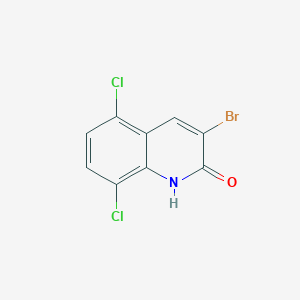
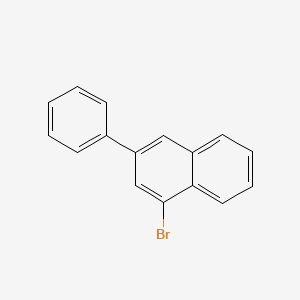



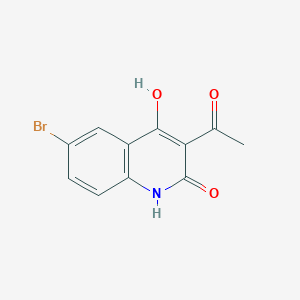

![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)


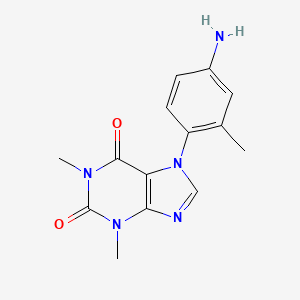

![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
